

An In-depth Technical Guide on (R)-O-Isobutyroyllomatin

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Compound of Interest					
Compound Name:	(R)-O-Isobutyroyllomatin				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-O-Isobutyroyllomatin**, a natural product belonging to the pyranocoumarin class of compounds. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates information from closely related pyranocoumarins to provide a thorough understanding of its potential properties and biological activities.

Chemical Identity and Structure

(R)-O-Isobutyroyllomatin is a chiral organic compound with a pyranocoumarin core structure.

IUPAC Name: (R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl isobutyrate[1]

Chemical Formula: C18H20O5

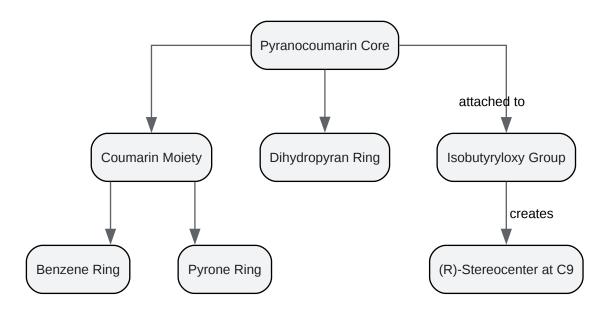
Molecular Weight: 316.35 g/mol [1]

Structure:

The structure of **(R)-O-Isobutyroyllomatin** consists of a fused four-ring system: a benzene ring, a pyrone ring (forming the coumarin moiety), and a dihydropyran ring. An isobutyryloxy group is attached at the C9 position of the pyranocoumarin core, with the stereochemistry at this position being (R).



A logical diagram illustrating the structural components of **(R)-O-Isobutyroyllomatin** is presented below.



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Caption: Logical relationship of (R)-O-Isobutyroyllomatin's structural components.

Physicochemical Properties

While experimental physicochemical data for **(R)-O-Isobutyroyllomatin** is not readily available, the following properties can be predicted based on its structure. These values are estimations and should be confirmed experimentally.

Property	Predicted Value	
LogP	3.5	
Topological Polar Surface Area (TPSA)	75.7 Ų	
Hydrogen Bond Donors	0	
Hydrogen Bond Acceptors	5	
Rotatable Bonds	4	

Synthesis



A general synthetic approach for pyranocoumarin esters like **(R)-O-Isobutyroyllomatin** involves the esterification of a corresponding hydroxypyranocoumarin precursor. The synthesis can be conceptualized in the following workflow:



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Caption: General synthetic workflow for **(R)-O-Isobutyroyllomatin**.

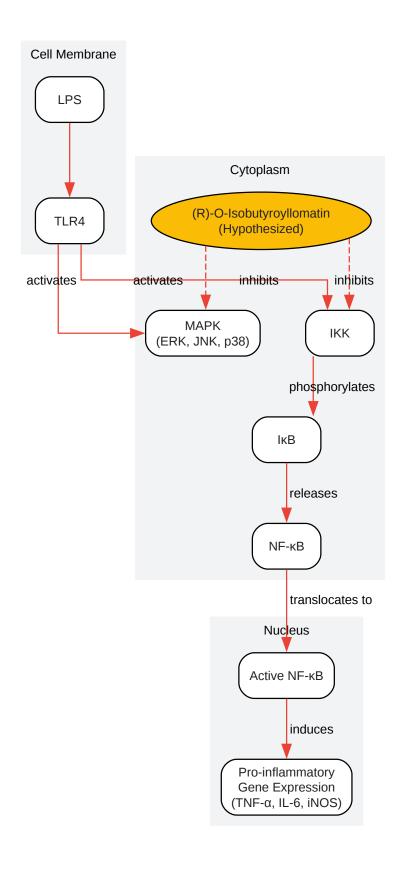
Potential Biological Activities and Signaling Pathways

Pyranocoumarins as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] Although **(R)-O-Isobutyroyllomatin** has not been extensively studied, it is plausible that it shares some of these activities.

Anti-inflammatory Activity: Many pyranocoumarin derivatives have demonstrated potent anti-inflammatory effects.[3] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]

A simplified representation of a potential anti-inflammatory signaling pathway modulated by pyranocoumarins is shown below.





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Caption: Hypothesized anti-inflammatory signaling pathway for **(R)-O-Isobutyroyllomatin**.



Anticancer Activity: Certain pyranocoumarins have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[6] This is often achieved through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[6]

Experimental Protocols

Detailed experimental protocols for **(R)-O-Isobutyroyllomatin** are not available. However, the following are representative methodologies for assessing the biological activity of novel pyranocoumarin compounds.

5.1. In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[3][4]

- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cytotoxicity Assay: To determine the non-toxic concentration range of the test compound, a
 cell viability assay (e.g., MTT assay) is performed.[7] Cells are treated with various
 concentrations of the compound for 24 hours.
- Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 μg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[3][4]
- Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using ELISA kits according to the manufacturer's instructions.[3][4]
- Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with the test compound and LPS. Cell lysates are then subjected to SDS-PAGE and western blotting to detect the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p-ERK, p-p38, p-JNK, p-IκBα, and p-NF-κB p65).[3][4]



5.2. In Vitro Cytotoxicity Assay against Cancer Cell Lines

This protocol outlines a method to assess the cytotoxic effects of a test compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).[8]

- Cell Culture: MCF-7 cells are maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 24, 48, and 72 hours. Cell viability is determined by adding MTT solution and measuring the absorbance of the formazan product. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[8]
- Apoptosis Assay: To determine if cell death is occurring via apoptosis, treated cells can be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.
- Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be assessed using fluorescent dyes like JC-1.

Quantitative Data for Representative Pyranocoumarins

The following table summarizes the reported biological activities of some well-studied pyranocoumarins, which can serve as a reference for the potential efficacy of **(R)-O-Isobutyroyllomatin**.



Compound	Biological Activity	Cell Line / Model	IC50 / Activity	Reference
Decursin	Anti-cancer	LNCaP (prostate cancer)	~10 µM	[9]
Anomalin	Anti- inflammatory	RAW 264.7 macrophages	NO inhibition at 20 μM	[3]
(+)-4'-O-acetyl- 3'-O-angeloyl- cis-khellactone	Apoptosis induction	HL-60 (leukemia)	Dose-dependent at 10-30 μg/mL	[6]
Isatin	Anti- inflammatory	RAW 264.7 macrophages	NO inhibition IC ₅₀ ~339.8 μM	[10]

Conclusion

(R)-O-Isobutyroyllomatin is a member of the pyranocoumarin family, a class of natural products with diverse and potent biological activities. While direct experimental evidence for this specific compound is limited, the available data on related molecules suggest its potential as a lead compound for the development of new therapeutics, particularly in the areas of anti-inflammatory and anti-cancer agents. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

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